2-(3,4-dimethylphenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(3,4-dimethylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, a hydrazide linkage, and a hydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2-(3,4-dimethylphenoxy)acetohydrazide with 3-hydroxybenzaldehyde under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism by which 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenoxy)acetohydrazide
- 3-(3,4-dimethylphenoxy)acetohydrazide
- 2-(3,4-dimethylphenoxy)ethoxyacetohydrazide
Uniqueness
2-(3,4-dimethylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of both the hydroxyphenyl and hydrazide functionalities, which confer distinct chemical and biological properties. This compound’s structural features make it a versatile candidate for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-7-16(8-13(12)2)22-11-17(21)19-18-10-14-4-3-5-15(20)9-14/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+ |
InChI Key |
XYTPVESZAQOCPI-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)O)C |
Origin of Product |
United States |
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